molecular formula C23H24N6O5 B12932935 2'-((Acetyloxy)methyl)-6'-hydroxy-1'-methyl-5-(4-methyl-1-piperazinyl)-(2,5'-bi-1H-benzimidazole)-4',7'-dione CAS No. 188299-94-7

2'-((Acetyloxy)methyl)-6'-hydroxy-1'-methyl-5-(4-methyl-1-piperazinyl)-(2,5'-bi-1H-benzimidazole)-4',7'-dione

Cat. No.: B12932935
CAS No.: 188299-94-7
M. Wt: 464.5 g/mol
InChI Key: XNBLMAJVSACXOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (6’-Hydroxy-1’-methyl-6-(4-methylpiperazin-1-yl)-4’,7’-dioxo-4’,7’-dihydro-1H,1’H-[2,5’-bibenzo[d]imidazol]-2’-yl)methyl acetate is a complex organic molecule It features a unique structure with multiple functional groups, including hydroxy, methyl, piperazinyl, and dioxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6’-Hydroxy-1’-methyl-6-(4-methylpiperazin-1-yl)-4’,7’-dioxo-4’,7’-dihydro-1H,1’H-[2,5’-bibenzo[d]imidazol]-2’-yl)methyl acetate typically involves multiple steps. The process begins with the preparation of the core bibenzo[d]imidazole structure, followed by the introduction of the hydroxy, methyl, and piperazinyl groups. The final step involves the acetylation of the hydroxy group to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production would require the development of robust purification methods to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

The compound (6’-Hydroxy-1’-methyl-6-(4-methylpiperazin-1-yl)-4’,7’-dioxo-4’,7’-dihydro-1H,1’H-[2,5’-bibenzo[d]imidazol]-2’-yl)methyl acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The dioxo groups can be reduced to form hydroxyl groups.

    Substitution: The piperazinyl group can be substituted with other amines or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the dioxo groups would yield hydroxyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biology, the compound may be used as a probe to study enzyme activity or as a ligand in receptor binding studies. Its multiple functional groups allow for interactions with various biological targets.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties. Its structure suggests it may interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism by which (6’-Hydroxy-1’-methyl-6-(4-methylpiperazin-1-yl)-4’,7’-dioxo-4’,7’-dihydro-1H,1’H-[2,5’-bibenzo[d]imidazol]-2’-yl)methyl acetate exerts its effects likely involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s multiple functional groups allow for a range of interactions, potentially modulating the activity of these targets and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bibenzo[d]imidazole derivatives with different substituents. Examples include:

  • 5-[2-Ethoxy-5-(4-methylpiperazin-1-yl)sulfonyl]phenyl-1-methyl-3-(2-methylpropyl)-6,7-dihydro-1H-pyrazol[4,3-d]pyrimidin-7-one
  • 1-((4-methylpiperazin-1-yl)(phenyl)methyl)naphthalen-2-ol

Uniqueness

The uniqueness of (6’-Hydroxy-1’-methyl-6-(4-methylpiperazin-1-yl)-4’,7’-dioxo-4’,7’-dihydro-1H,1’H-[2,5’-bibenzo[d]imidazol]-2’-yl)methyl acetate lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for interactions with a wide range of molecular targets, making it a versatile compound for scientific research and industrial applications.

Properties

CAS No.

188299-94-7

Molecular Formula

C23H24N6O5

Molecular Weight

464.5 g/mol

IUPAC Name

[4-hydroxy-1-methyl-5-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-6,7-dioxobenzimidazol-2-yl]methyl acetate

InChI

InChI=1S/C23H24N6O5/c1-12(30)34-11-16-26-18-19(28(16)3)22(33)21(32)17(20(18)31)23-24-14-5-4-13(10-15(14)25-23)29-8-6-27(2)7-9-29/h4-5,10,31H,6-9,11H2,1-3H3,(H,24,25)

InChI Key

XNBLMAJVSACXOD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=NC2=C(N1C)C(=O)C(=O)C(=C2O)C3=NC4=C(N3)C=C(C=C4)N5CCN(CC5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.